molecular formula C13H18N4 B15048097 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine

3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B15048097
M. Wt: 230.31 g/mol
InChI Key: DUMZARXLIDPEGT-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is a complex organic compound that features a pyrazole ring substituted with cyclopropyl and methyl groups, as well as a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a cyclopropyl-substituted hydrazine derivative, followed by its reaction with a suitable diketone to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3C_{14}H_{17}N_3 with a molecular weight of approximately 229.31 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, particularly in drug discovery.

Research indicates that compounds containing pyrazole moieties often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanisms by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Interaction with Receptors : The compound may interact with various receptors involved in pain and inflammation pathways.

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds and their relevance to the target compound.

Activity Compound IC50/EC50 Reference
COX InhibitionPyrazole derivatives< 10 µM
Anticancer (e.g., A431)Related pyrazole compounds0.5 - 5 µM
AntimicrobialVarious pyrazolesMIC < 20 µg/mL

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of a series of pyrazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with IC50 values ranging from 0.5 to 5 µM against A431 cells. This suggests a potential for this compound in cancer therapy .

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H18N4/c1-16-7-3-4-11(16)9-14-13-8-12(10-5-6-10)15-17(13)2/h3-4,7-8,10,14H,5-6,9H2,1-2H3

InChI Key

DUMZARXLIDPEGT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CC(=NN2C)C3CC3

Origin of Product

United States

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